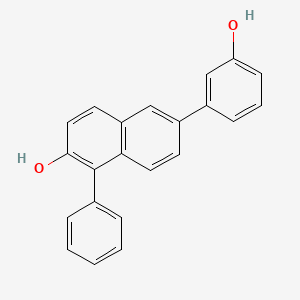
6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, catalyzed by palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol involves its interaction with specific molecular targets. For instance, its inhibitory effect on tyrosinase activity is due to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin . This interaction disrupts the enzyme’s function and reduces melanin synthesis.
Comparison with Similar Compounds
Similar Compounds
6-(3-Hydroxyphenyl)-2-naphthol: Similar structure but lacks the phenyl group.
1-Phenyl-2-naphthol: Similar structure but lacks the hydroxyl group on the phenyl ring.
3-Hydroxy-2-naphthoic acid: Contains a carboxyl group instead of a phenyl group.
Uniqueness
6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol is unique due to the presence of both a hydroxyl group and a phenyl group attached to the naphthol structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H16O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)-1-phenylnaphthalen-2-ol |
InChI |
InChI=1S/C22H16O2/c23-19-8-4-7-16(14-19)17-9-11-20-18(13-17)10-12-21(24)22(20)15-5-2-1-3-6-15/h1-14,23-24H |
InChI Key |
ZYOIQICRHUXCRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=C2C=CC(=C3)C4=CC(=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


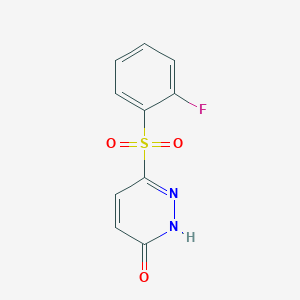

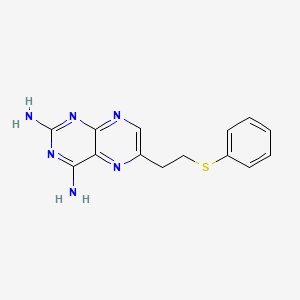

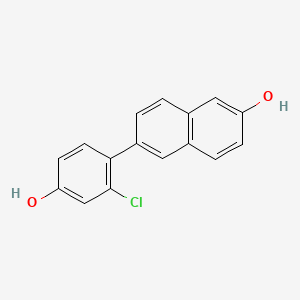

![6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B10844956.png)

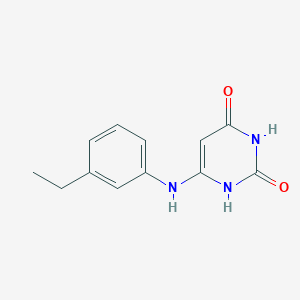
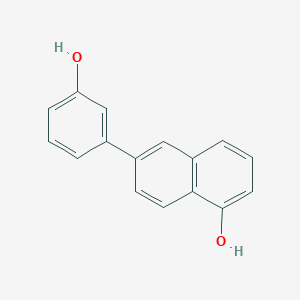

![4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid](/img/structure/B10844989.png)
![6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-YL)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-carboxamide (enantiomeric mix)](/img/structure/B10845001.png)

